methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate
Description
Methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate is a heterocyclic compound featuring a triazoloquinoxaline core fused with a thiophene-carboxylate ester moiety. Its structure includes:
- Triazoloquinoxaline backbone: A bicyclic system combining a triazole ring (1,2,4-triazolo) fused to a quinoxaline scaffold, modified by a 4-methylphenoxy substituent at position 2.
- Acetamido linker: Connects the triazoloquinoxaline core to the thiophene ring.
- Thiophene-carboxylate ester: A methyl ester at the thiophene-2-carboxylate position, enhancing lipophilicity.
This compound is hypothesized to exhibit biological activity due to structural similarities to known bioactive triazoloquinoxaline derivatives, which are explored for antimicrobial, anticancer, and enzyme-inhibitory properties . However, its specific applications remain under investigation.
Properties
IUPAC Name |
methyl 3-[[2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O5S/c1-14-7-9-15(10-8-14)34-22-21-27-28(24(32)29(21)18-6-4-3-5-16(18)26-22)13-19(30)25-17-11-12-35-20(17)23(31)33-2/h3-12H,13H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBSSAGFAWKGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(SC=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxaline with thiophene-2-carboxylic acid in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and N-hydroxybenzotriazole . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
Methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogens or other substituents can be introduced.
Scientific Research Applications
Methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various cellular processes. For example, it may act as an antagonist to the A2B receptor, which is involved in tumor growth regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
Structural and Functional Differences
Compound 12 uses a smaller pyrazine-fused triazole, reducing aromaticity and steric bulk, which may favor antioxidant activity via radical scavenging.
Compound 12’s 8-amino-3-oxo-2-phenyl group introduces hydrogen-bonding capacity and electron-withdrawing effects, critical for antioxidant mechanisms .
Compound 12’s phenoxy-acetamide linker lacks ester groups, possibly limiting metabolic hydrolysis and extending half-life.
Research Findings and Hypothesized Mechanisms
Target Compound
- Enzyme Inhibition: The triazoloquinoxaline scaffold is structurally analogous to kinase inhibitors (e.g., vascular endothelial growth factor receptor inhibitors). The 4-methylphenoxy group may mimic ATP-competitive binding motifs.
- Anticancer Potential: Quinoxaline derivatives are known to intercalate DNA or inhibit topoisomerases. The thiophene-carboxylate ester could enhance tumor targeting via esterase-mediated activation.
Compound 12
- Antioxidant Activity: Demonstrated radical scavenging in vitro, attributed to the 8-amino group and pyrazine core. The acetamide linker may stabilize reactive intermediates.
Biological Activity
Methyl 3-{2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamido}thiophene-2-carboxylate is a complex organic compound belonging to the class of triazoloquinoxaline derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound features a unique structure that combines a thiophene moiety with a triazoloquinoxaline core. The presence of various functional groups enhances its potential biological activity.
Antimicrobial Activity
Triazoloquinoxaline derivatives have been shown to exhibit significant antimicrobial properties. For instance, studies indicate that related compounds demonstrate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often surpass those of standard antibiotics like ampicillin.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.004 | 0.008 |
| Escherichia coli | 0.03 | 0.06 |
| Enterobacter cloacae | 0.002 | 0.004 |
This table illustrates the potency of certain derivatives in comparison to traditional antibiotics, highlighting their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Research has shown that triazoloquinoxaline derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.
Case Study:
A study evaluated the effects of a related triazoloquinoxaline compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner with an IC50 value of approximately 5 µM in breast cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of this class of compounds are also noteworthy. Research indicates that triazoloquinoxalines can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Triazoloquinoxaline Derivative A | 10 | COX-II selective |
| Triazoloquinoxaline Derivative B | 15 | Non-selective |
The above data suggests that some derivatives may offer selective inhibition of COX-II, making them potential candidates for treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Apoptosis Induction: It triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Antioxidant Activity: Some studies suggest that these compounds may exhibit antioxidant properties that contribute to their overall biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
